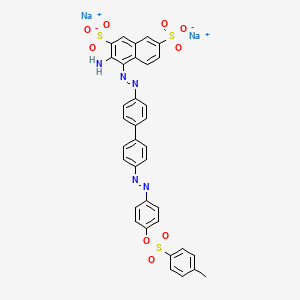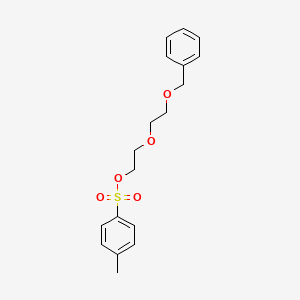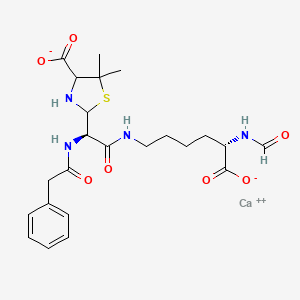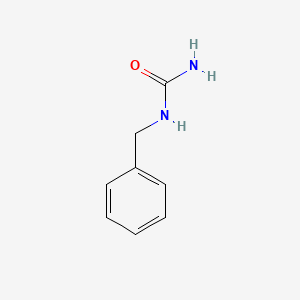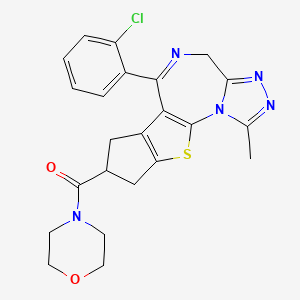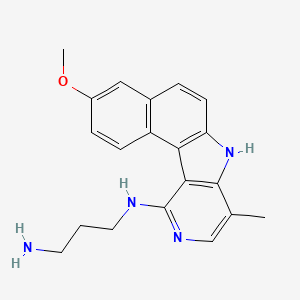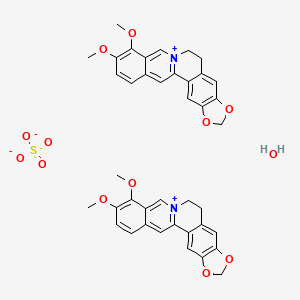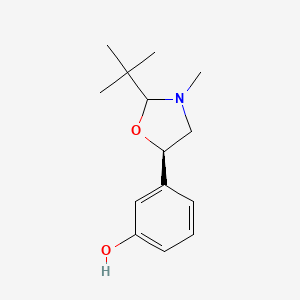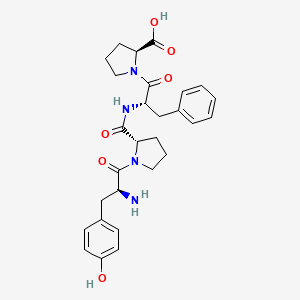
Tyrosyl-prolyl-phenylalanyl-proline
Vue d'ensemble
Description
Tyrosyl-Proline is a dipeptide composed of tyrosine and proline . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects .
Molecular Structure Analysis
The molecular formula of Tyrosyl-Proline is C28H34N4O6 with an average mass of 522.593 Da and a monoisotopic mass of 522.247864 Da . The acidity of the α-proton in prolyl residues was increased by 3–89 fold relative to other amino acid residues .Chemical Reactions Analysis
The acidities of the α-proton in prolyl residues were increased by 3–89 fold relative to other amino acid residues . Experimental and computational evidence for the stereoelectronic origins of this enhanced prolyl reactivity is presented .Physical And Chemical Properties Analysis
The inherent promiscuity of bacterial translation is demonstrated by mass spectrometric quantification of the translational incorporation of ring-substituted phenylalanines and tyrosines bearing fluoro-, hydroxyl-, methyl-, chloro- and nitro-groups in an E. coli-derived cell-free system .Applications De Recherche Scientifique
1. Photoelectron Spectroscopy
- Application Summary : The electronic structure of three cyclic dipeptides, including cyclo (Tyrosyl-Prolyl), was investigated in the vapor phase using photoemission spectroscopy and theoretical modeling .
- Methods of Application : The compounds were evaporated from the solid linear dipeptide, but cyclised, losing water to form in the gas phase. Experimental valence and core level spectra were interpreted in the light of calculations .
- Results : The central ring and the side chains act as independent chromophores whose spectra do not influence one another, except for prolyl dipeptides, where the pyrrole ring is fused with the central ring .
2. Therapeutic Targets
- Application Summary : Aminoacyl-tRNA synthetases, including tyrosyl-tRNA synthetase (TRS), prolyl-tRNA synthetase (PRS), and phenylalanyl-tRNA synthetase (FRS), have been identified as potential therapeutic targets .
- Methods of Application : The therapeutic applications of these enzymes are being explored through multiple avenues, including direct targeting of the catalytic sites, controlling disease-associated protein–protein interactions, and developing novel biologics from the secreted ARS proteins or their parts .
- Results : These studies have unveiled unexpected disease-associated mutations and altered expression, secretion, and interactions in human ARSs, revealing hidden biological functions beyond their catalytic roles in protein synthesis .
3. Antibiotic Prophylaxis
- Application Summary : Cyclo (L-phenylalanine-L-proline) has been used in clinical applications as an antibiotic prophylaxis .
- Methods of Application : The compound is administered to inhibit biofilm formation and multi-drug resistance in bacteria .
- Results : It has been found to be toxic to tumor cells and can inhibit virus and human innate immunity .
Orientations Futures
The future directions of research on Tyrosyl-prolyl-phenylalanyl-proline could involve further investigation into its electronic structure , its potential as a bioprotectant against food-borne pathogenic fungi , and its role in the translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O6/c29-21(16-19-10-12-20(33)13-11-19)26(35)31-14-4-8-23(31)25(34)30-22(17-18-6-2-1-3-7-18)27(36)32-15-5-9-24(32)28(37)38/h1-3,6-7,10-13,21-24,33H,4-5,8-9,14-17,29H2,(H,30,34)(H,37,38)/t21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGNJQAPLOBXDM-ZJZGAYNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225142 | |
| Record name | beta-Casomorphin 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosyl-prolyl-phenylalanyl-proline | |
CAS RN |
74171-19-0 | |
| Record name | beta-Casomorphin 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074171190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Casomorphin 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





